molecular formula C20H22N2O3 B3287212 Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- CAS No. 841200-46-2

Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-

Cat. No.: B3287212
CAS No.: 841200-46-2
M. Wt: 338.4 g/mol
InChI Key: ZIQGASWXUSSORV-UHFFFAOYSA-N
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Description

Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- is a heterocyclic compound featuring a benzoxazole core substituted with a phenoxy group linked to a piperidinylethoxy side chain. The compound’s piperidinylethoxy-phenoxy moiety is critical for interactions with biological targets, such as ion channels or hormone receptors, as seen in related molecules .

Properties

IUPAC Name

2-[4-(2-piperidin-1-ylethoxy)phenoxy]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-12-22(13-5-1)14-15-23-16-8-10-17(11-9-16)24-20-21-18-6-2-3-7-19(18)25-20/h2-3,6-11H,1,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQGASWXUSSORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)OC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of JNJ-10392980 involves multiple steps, starting with the preparation of the benzoxazole core. The synthetic route typically includes the following steps:

Industrial production methods for JNJ-10392980 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

JNJ-10392980 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Significance

Benzoxazole compounds are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Numerous studies have demonstrated the efficacy of benzoxazole derivatives against various bacterial and fungal strains. For instance, a series of novel benzoxazolylethoxypiperidones exhibited potent antibacterial activity against Streptococcus faecalis, Bacillus subtilis, and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 μg/mL against certain Candida species .
  • Anticancer Properties : Research has indicated that benzoxazole derivatives can inhibit cancer cell proliferation and induce apoptosis. A study highlighted the synthesis of 5,7-dichloro-1,3-benzoxazole derivatives that showed promising cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : Benzoxazole derivatives have been investigated for their potential to inhibit leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory responses. Compounds targeting LTA4H may offer therapeutic benefits for inflammatory diseases such as asthma and inflammatory bowel disease .
  • Anticonvulsant Activity : Certain benzoxazole derivatives have shown anticonvulsant effects in animal models. For example, compounds evaluated using the maximal electroshock test demonstrated significant anticonvulsant properties with minimal neurotoxicity .

Antimicrobial Efficacy

A study synthesized a series of benzoxazolyl ethoxypiperidones and evaluated their antimicrobial activity. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The most effective compounds were identified for further development .

Anticancer Activity

Research conducted on 5,7-dichloro-1,3-benzoxazole derivatives revealed their ability to inhibit the growth of cancer cells. The study utilized various assays to determine cytotoxicity and found that these compounds could serve as potential leads in cancer therapy .

Anti-inflammatory Mechanisms

Inhibition of LTA4H by benzoxazole derivatives was explored in a study focused on chronic inflammation models. The findings suggested that these compounds could modulate inflammatory responses effectively, indicating their potential use in treating chronic inflammatory conditions .

Data Tables

Activity Compound Target Organism/Condition Effectiveness (MIC)
AntibacterialBenzoxazolylethoxypiperidonesStreptococcus faecalis3.12 - 50 μg/mL
AntifungalBenzoxazolylethoxypiperidonesCandida albicansVaries
Anticancer5,7-dichloro-1,3-benzoxazole derivativesVarious cancer cell linesSignificant cytotoxicity
Anti-inflammatoryLTA4H inhibitors based on benzoxazole structureInflammatory diseasesEffective inhibition

Comparison with Similar Compounds

Benzoxazole Derivatives

  • Fenoxaprop P Ethyl: A benzoxazole herbicide with a chlorophenyl and propionic acid substituent. Unlike the target compound, Fenoxaprop lacks the piperidinylethoxy group but shares the benzoxazole core, emphasizing the role of substituents in determining agricultural vs. pharmacological applications .
  • 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole: Features a pyridinyl substituent instead of the phenoxy-piperidinylethoxy chain. This modification reduces receptor-binding specificity but enhances solubility, as seen in its use as a fluorescent probe .

Benzisoxazole Derivatives

  • 3-Ethoxy-6-[2-[1-(6-Methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole: Replaces benzoxazole with benzisoxazole, altering electron distribution.

Piperidinylethoxy-Phenoxy Substituted Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
4-[2-(1-Piperidinyl)ethoxy]benzoic acid HCl Benzoic acid Piperidinylethoxy-phenoxy SERM intermediate
Raloxifene Intermediate Benzothiophene Hydroxy-phenoxy-piperidinylethoxy SERM (osteoporosis treatment)
Target Compound Benzoxazole Piperidinylethoxy-phenoxy Hypothesized SERM/ion channel modulation

Key Observations :

  • The piperidinylethoxy-phenoxy group enhances binding to estrogen receptors (ERα/ERβ) in SERMs like Raloxifene intermediates .
  • Substitution of the core (e.g., benzoxazole vs. benzothiophene) impacts metabolic stability and tissue selectivity .

Physicochemical Properties

Property Target Compound* 4-[2-(1-Piperidinyl)ethoxy]benzoic acid HCl Fenoxaprop P Ethyl
Molecular Formula C₂₀H₂₂N₂O₃ C₁₄H₁₈ClNO₃ C₁₈H₁₆ClNO₅
Molecular Weight (g/mol) ~338.41 267.75 361.78
pKa Estimated 8.5–9.0 8.51 3.1 (acidic)
Boiling Point (°C) ~390 (Predicted) 387.5 Decomposes at >200

Insights :

  • The target compound’s higher molecular weight compared to benzoic acid derivatives may reduce solubility but improve membrane permeability .
  • The basic pKa (~8.5) suggests protonation at physiological pH, facilitating interactions with negatively charged receptor residues .

Pharmacological Activity Comparison

Compound Primary Activity Mechanism Efficacy/IC₅₀
Target Compound Hypothesized SERM/ion channel modulator ER antagonism or calcium channel blocking Not reported
Raloxifene Intermediate SERM ERα/ERβ modulation IC₅₀ = 0.5 nM (ERα)
Thiazole-Anchored Benzoxazoles Antimicrobial DNA gyrase inhibition MIC = 8–16 µg/mL (E. coli)
Fenoxaprop P Ethyl Herbicidal Acetyl-CoA carboxylase inhibition ED₉₀ = 50 g/ha

Key Findings :

  • Piperidinylethoxy-phenoxy substitution correlates with hormonal activity (e.g., SERMs), while benzoxazole-thiazole hybrids prioritize antimicrobial effects .
  • The target compound’s lack of acidic groups (vs. Fenoxaprop) likely shifts its application from agriculture to human therapeutics .

Biological Activity

Benzoxazole derivatives, including the compound 2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-, have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2O
  • Molecular Weight : 338.4 g/mol
  • Defined Stereocenters : 0

The compound features a benzoxazole core substituted with a piperidine moiety, which contributes to its biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzoxazole derivatives. The synthesized compounds, including those related to 2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-, exhibited significant antibacterial and antifungal activities.

  • Antibacterial Activity : Compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 μg/mL against Candida species, indicating a broad spectrum of activity against both bacterial and fungal strains .
  • Antifungal Activity : The compound was tested against fungi such as Candida albicans and Aspergillus niger, showing potent antifungal properties .

Anti-inflammatory Effects

Research has also indicated that benzoxazole derivatives can act as antagonists for specific receptors involved in inflammatory responses. A notable study evaluated a related benzoxazole derivative that showed potent antagonistic activity against the P2Y14 receptor, which is implicated in inflammatory diseases. This compound exhibited an IC50 value of 2 nM and demonstrated significant efficacy in reducing inflammation in vivo during gout flare models .

Neuropharmacological Activity

Benzoxazole derivatives have been investigated for their neuropharmacological effects as well. For example, certain derivatives were tested for anticonvulsant properties using the maximal electroshock (MES) test and showed promising results with low toxicity profiles .

Study 1: Antimicrobial Efficacy

A series of benzoxazole derivatives were synthesized and screened for their antimicrobial activities. The results indicated that many compounds had MIC values lower than standard antibiotics against resistant strains, suggesting their potential as new antimicrobial agents .

Study 2: Inflammatory Response Modulation

In another study focusing on the anti-inflammatory properties of benzoxazole derivatives, it was found that specific compounds could significantly reduce paw swelling and inflammatory cell infiltration in animal models of acute gouty arthritis. This was attributed to the modulation of cAMP/NLRP3/GSDMD signaling pathways, showcasing their therapeutic potential in treating inflammatory conditions .

Study 3: Neurotoxicity Assessment

A neurotoxicity assessment was performed using various benzoxazole derivatives, where one compound demonstrated a favorable balance between anticonvulsant efficacy and low toxicity in animal models. This highlights the importance of structural modifications in enhancing therapeutic profiles while minimizing adverse effects .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntibacterialMICs: 3.12 - 50 μg/mL
AntifungalPotent against Candida albicans
Anti-inflammatoryIC50 = 2 nM for P2Y14R antagonism
NeuropharmacologicalAnticonvulsant with low toxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : React 2,6-dichloro benzoxazole with 4-hydroxyphenoxy derivatives in a polar aprotic solvent (e.g., DMSO) under basic conditions to form the phenoxy-benzoxazole intermediate .
  • Step 2 : Introduce the piperidinyl ethoxy side chain via nucleophilic substitution using thionyl chloride or ethyl chloroformate as activating agents .
  • Characterization : Use 1^1H/13^{13}C NMR to confirm regioselectivity and purity. For example, the benzoxazole core typically shows aromatic protons at δ 7.2–8.0 ppm, while the piperidinyl group exhibits signals at δ 1.4–2.8 ppm .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodology :

  • In vitro screening : Test against target enzymes (e.g., AMPK, kinases) using fluorescence-based assays. For example, evaluate inhibition via IC50_{50} values in kinase inhibition assays .
  • Cell-based assays : Use MTT or ATP-luciferase assays to assess cytotoxicity and cellular permeability. Reference compounds like Tamoxifen (with similar ethoxy-piperidine motifs) can serve as benchmarks for estrogen receptor-related pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoxazole ring) affect pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with halogen (Cl, F) or methyl groups at the 4/6 positions of the benzoxazole. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors. For example, fluorinated substituents may enhance hydrophobic interactions in kinase active sites .

Q. What analytical strategies resolve contradictions in biological data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodology :

  • Standardization : Ensure consistent assay conditions (e.g., ATP concentration, pH) to minimize variability. Use USP/Ph Eur-certified reference standards for calibration .
  • Orthogonal assays : Cross-validate results using HPLC-based activity screening or differential scanning fluorimetry (DSF) to confirm target engagement .

Q. How can researchers optimize the compound’s metabolic stability without compromising activity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl, phosphate) on the piperidinyl ethoxy chain to enhance solubility and slow hepatic clearance .
  • In vitro ADME : Use liver microsomes or hepatocyte models to assess CYP450-mediated metabolism. Monitor metabolites via LC-MS/MS .

Methodological Challenges and Solutions

Q. What techniques address low yields in multi-step synthesis?

  • Solution :

  • Catalyst optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in step 1 .
  • Byproduct analysis : Use preparative TLC or HPLC to isolate and identify impurities (e.g., unreacted starting materials) .

Q. How can researchers confirm target specificity in complex biological systems?

  • Solution :

  • CRISPR/Cas9 knockout models : Generate cell lines lacking the putative target protein (e.g., AMPK) to validate on-mechanism effects .
  • Thermal proteome profiling (TPP) : Identify off-target interactions by monitoring protein denaturation patterns in whole-cell lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-
Reactant of Route 2
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Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-

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